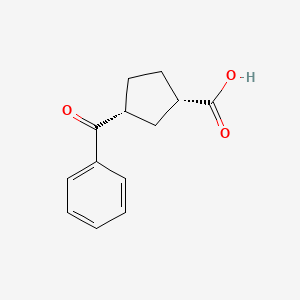

(1S,3R)-3-benzoylcyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,3R) configuration, which indicates the specific three-dimensional arrangement of the substituents around the cyclopentane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-benzoylcyclopentanecarboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry. For example, starting from a cyclopentane derivative, a Friedel-Crafts acylation reaction can be employed to introduce the benzoyl group, followed by selective oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chiral chromatography to separate the desired enantiomer from any byproducts or racemic mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of esters, amides, or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (1S,3R)-3-benzoylcyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,3R)-3-Methoxycarbonylcyclopentane-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of a benzoyl group.

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid: Similar structure with a hydroxyl group instead of a benzoyl group.

Uniqueness

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl group and a carboxylic acid group. This combination of functional groups and chiral centers makes it a valuable compound for stereoselective synthesis and applications in various fields.

Biologische Aktivität

(1S,3R)-3-benzoylcyclopentanecarboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, particularly focusing on its insecticidal properties and toxicity profiles. The synthesis of this compound and its derivatives has been explored in various studies, highlighting its relevance in pharmacological applications.

Chemical Structure

The chemical structure of this compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Insecticidal Properties

Recent studies have investigated the larvicidal activity of this compound against Aedes aegypti, the primary vector responsible for transmitting diseases such as dengue and Zika virus. The compound demonstrated significant larvicidal effects, with LC50 and LC90 values indicating effective control over mosquito populations.

| Compound | LC50 (μM) | LC90 (μM) | Reference |

|---|---|---|---|

| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 | |

| Temephos (control) | <10.94 | Not reported |

The findings suggest that this compound could serve as a viable alternative to existing insecticides, which often face issues related to toxicity and resistance.

Toxicity Assessment

In evaluating the safety profile, the compound was tested for cytotoxicity against human peripheral blood mononuclear cells. It exhibited no cytotoxic effects even at high concentrations (up to 5200 μM), indicating a favorable safety margin for potential therapeutic applications . Furthermore, in animal studies involving mice treated with doses up to 2000 mg/kg, no significant structural toxicity was observed in vital organs such as the liver, kidney, spleen, and lungs .

Case Studies

Case Study: Larvicidal Efficacy Against Aedes aegypti

A specific study focused on the efficacy of this compound against Aedes aegypti. The research involved synthesizing various derivatives and assessing their larvicidal activities through bioassays. The results indicated that modifications to the chemical structure could enhance insecticidal potency while maintaining low toxicity to mammals.

Findings:

- The compound's effectiveness was significantly influenced by the presence of specific substituents on the aromatic ring.

- Structural modifications led to variations in biological activity, suggesting a structure-activity relationship that can be exploited for developing new insecticides.

Discussion

The biological activity of this compound highlights its potential as an insecticide with minimal toxicity to non-target organisms. The promising larvicidal effects against Aedes aegypti suggest that this compound could contribute to integrated pest management strategies aimed at controlling mosquito populations without exacerbating resistance issues associated with conventional insecticides.

Eigenschaften

IUPAC Name |

(1S,3R)-3-benzoylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPBLRRKIQAMIP-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.